molecular formula C11H13ClF3NO3 B13655668 Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride

Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride

Cat. No.: B13655668
M. Wt: 299.67 g/mol
InChI Key: CUBDKNULFZANDF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoate moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and methyl acrylate.

    Formation of Intermediate: The initial step involves the condensation of 4-(trifluoromethoxy)benzaldehyde with methyl acrylate in the presence of a base such as sodium hydride to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt of Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-phenylpropanoate hydrochloride: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.

    Methyl 2-amino-3-[4-(methoxy)phenyl]propanoate hydrochloride: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in lipophilicity and reactivity.

Uniqueness

Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H13ClF3NO3

Molecular Weight

299.67 g/mol

IUPAC Name

methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate;hydrochloride

InChI

InChI=1S/C11H12F3NO3.ClH/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)18-11(12,13)14;/h2-5,9H,6,15H2,1H3;1H

InChI Key

CUBDKNULFZANDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)N.Cl

Origin of Product

United States

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